molecular formula C12H14N2OS2 B13338683 5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol CAS No. 885460-61-7

5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol

Cat. No.: B13338683
CAS No.: 885460-61-7
M. Wt: 266.4 g/mol
InChI Key: ZWWRMBJAUODDAT-UHFFFAOYSA-N
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Description

5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by acidification to yield the desired oxadiazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Alkylated or acylated thiol derivatives.

Scientific Research Applications

5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring can interact with nucleic acids or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
  • 3-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

Uniqueness

5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-1,3,4-oxadiazole-2-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring and thiol group provide a versatile platform for further chemical modifications and applications.

Biological Activity

5-(5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of hydrazides with carboxylic acids or their derivatives. The specific compound has been synthesized through methods that ensure the retention of its thiol group, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : The compound demonstrated potent antibacterial effects against various strains. For instance, in a comparative study against standard antibiotics like amoxicillin and cefixime, it showed superior activity against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : The compound also exhibited antifungal properties. In vitro tests indicated effective inhibition against common fungal pathogens .
Microbial Strain Minimum Inhibitory Concentration (MIC) Comparison with Standard Antibiotics
E. coli16 µg/mLBetter than Amoxicillin
S. aureus8 µg/mLComparable to Cefixime
C. albicans32 µg/mLSuperior to Fluconazole

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).
  • Results : The compound exhibited IC50 values ranging from 0.65 to 2.41 µM across different cell lines, indicating strong cytotoxicity. Flow cytometry analysis revealed that it induces apoptosis in a dose-dependent manner by activating the p53 pathway and increasing caspase activity .
Cell Line IC50 (µM) Mechanism of Action
MCF-70.65Apoptosis induction via p53 activation
HeLa2.41Caspase activation
PANC-11.20Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The oxadiazole moiety is known to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Apoptotic Pathways : Activation of apoptotic pathways through p53 signaling leads to increased expression of pro-apoptotic factors and caspases.
  • Molecular Interactions : Molecular docking studies suggest strong hydrophobic interactions between the compound and target proteins, enhancing its efficacy as an inhibitor .

Case Studies

Several case studies illustrate the efficacy of this compound:

  • Study on Breast Cancer Cells : A study conducted on MCF-7 cells showed that treatment with the compound led to a significant reduction in cell viability after 48 hours compared to untreated controls.
  • Antimicrobial Efficacy Study : In a controlled laboratory setting, the compound was tested against clinical isolates of E. coli and S. aureus, showing significant inhibition rates that suggest potential for therapeutic use.

Properties

CAS No.

885460-61-7

Molecular Formula

C12H14N2OS2

Molecular Weight

266.4 g/mol

IUPAC Name

5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C12H14N2OS2/c1-2-7-3-4-9-8(5-7)6-10(17-9)11-13-14-12(16)15-11/h6-7H,2-5H2,1H3,(H,14,16)

InChI Key

ZWWRMBJAUODDAT-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)C=C(S2)C3=NNC(=S)O3

Origin of Product

United States

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